2-[1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group, a phenyl group, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of a nitro group results in an amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: A compound with similar structural features, used in the treatment of idiopathic pulmonary fibrosis.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups, used in various chemical transformations.
Uniqueness
1-(4-Methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its boronic ester group, in particular, makes it a valuable intermediate in cross-coupling reactions and other synthetic processes .
Properties
CAS No. |
1002334-14-6 |
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Molecular Formula |
C22H25BN2O3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C22H25BN2O3/c1-21(2)22(3,4)28-23(27-21)19-15-25(17-11-13-18(26-5)14-12-17)24-20(19)16-9-7-6-8-10-16/h6-15H,1-5H3 |
InChI Key |
SULNNJKULDHAPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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